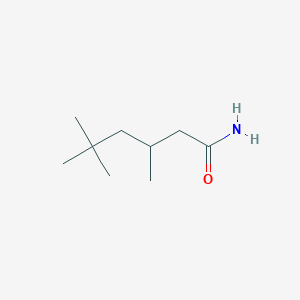

3,5,5-Triméthylhexanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5,5-Trimethylhexanamide is an organic compound with the molecular formula C9H19NO and a molecular weight of 157.25 . It is also known as isomenthone oxime .

Synthesis Analysis

The synthesis of 3,5,5-Trimethylhexanamide can be achieved through the chlorination of isononanoic acid with thionyl chloride .Molecular Structure Analysis

The molecular structure of 3,5,5-Trimethylhexanamide consists of 9 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

3,5,5-Trimethylhexanamide has a melting point of 96°C and a predicted boiling point of 268.2±9.0°C. Its density is predicted to be 0.881±0.06 g/cm3 .Applications De Recherche Scientifique

Extraction par solvant des métaux précieux

Le 3,5,5-triméthylhexanamide a été utilisé dans le développement de nouveaux procédés d'extraction par solvant pour la récupération et la séparation de métaux précieux, en particulier le rhodium, à partir de solutions aqueuses d'acide chlorhydrique . Les travaux portent sur la compréhension du mode d'action de l'extraction par solvant du rhodium en utilisant des synergistes amine et amide, et sur le développement de procédés efficaces, sélectifs et viables industriellement pour l'extraction par solvant du rhodium et d'autres métaux précieux .

Recyclage du tantale

Le tantale est un élément critique utilisé de manière extensive dans l'électronique moderne. Cependant, son recyclage est difficile en raison des difficultés de sa lixiviation et de sa séparation ultérieure des autres métaux. Le this compound a été utilisé dans l'extraction par solvant des halogénures de tantale (V), tels que TaCl5 et TaF5, qui peuvent potentiellement être obtenus à partir du métal tantale après lixiviation par un halogénure d'acide . Cela présente une voie alternative pour le recyclage du tantale .

Synthèse d'analogues de l'acide barbiturique

Le this compound, également connu sous le nom de chlorure d'isononanoyle, peut être utilisé comme réactif dans la synthèse d'analogues de l'acide barbiturique . Les analogues de l'acide barbiturique ont une large gamme d'applications en chimie médicinale en raison de leurs diverses activités biologiques.

Synthèse de dérivés de la colistine nonapeptide α-N-fattyacyl

Le chlorure d'isononanoyle peut également être utilisé comme matière première dans la synthèse de dérivés de la colistine nonapeptide α-N-fattyacyl . La colistine est un antibiotique du groupe des polymyxines ayant un large spectre d'activité contre les bactéries Gram négatives.

Récupération synergique du rhodium

Dans une étude, il a été démontré que la combinaison synergique d'une amine primaire (2-éthylhexylamine, LA) avec le this compound permettait d'extraire plus de 85 % du rhodium à partir d'une solution d'acide chlorhydrique à 4 M . Cela montre le potentiel du this compound dans la récupération de métaux précieux.

Synthèse du this compound

Le chlorure d'isononanoyle peut être utilisé comme réactif dans la synthèse du this compound . Cela montre l'importance du this compound dans la synthèse organique.

Mécanisme D'action

Target of Action

It has been used as a reagent in the synthesis of barbituric acid analogs , suggesting that it may interact with enzymes or receptors involved in the action of barbiturates

Mode of Action

It has been used in the synthesis of α-n-fattyacyl colistin nonapeptide derivative This suggests that 3,5,5-Trimethylhexanamide might interact with its targets through the formation of amide bonds, leading to changes in the structure and function of the target molecules

Analyse Biochimique

Biochemical Properties

3,5,5-Trimethylhexanamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including amide hydrolases, which catalyze the hydrolysis of amide bonds. The interaction between 3,5,5-Trimethylhexanamide and these enzymes is crucial for understanding its biochemical behavior. Additionally, this compound may interact with proteins and other biomolecules, influencing their structure and function. The nature of these interactions can vary, ranging from covalent bonding to non-covalent interactions such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of 3,5,5-Trimethylhexanamide on various types of cells and cellular processes are of particular interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 3,5,5-Trimethylhexanamide can affect the activity of key signaling molecules, leading to alterations in cellular responses. Additionally, it may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects can result in changes in cellular metabolism, including alterations in energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 3,5,5-Trimethylhexanamide involves its interactions with various biomolecules at the molecular level. This compound can bind to specific enzymes, either inhibiting or activating their activity. For example, 3,5,5-Trimethylhexanamide may act as an inhibitor of certain hydrolases, preventing the hydrolysis of amide bonds. Additionally, it can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes. These interactions can lead to changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5,5-Trimethylhexanamide can change over time. This compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. In vitro and in vivo studies have shown that 3,5,5-Trimethylhexanamide can undergo degradation over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in cumulative effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 3,5,5-Trimethylhexanamide can vary with different dosages in animal models. Studies have shown that low doses of this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular metabolism and gene expression. Additionally, high doses of 3,5,5-Trimethylhexanamide may result in toxic or adverse effects, including cellular damage and apoptosis. These dosage-dependent effects are important for understanding the potential therapeutic and toxicological implications of this compound .

Metabolic Pathways

3,5,5-Trimethylhexanamide is involved in various metabolic pathways, including those related to amide metabolism. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties. Additionally, 3,5,5-Trimethylhexanamide can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. Understanding these metabolic pathways is crucial for elucidating the biochemical role of this compound .

Transport and Distribution

The transport and distribution of 3,5,5-Trimethylhexanamide within cells and tissues are important factors that influence its activity and function. This compound can be transported across cellular membranes by specific transporters or binding proteins, which facilitate its uptake and distribution within cells. Additionally, 3,5,5-Trimethylhexanamide may accumulate in specific tissues or cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are critical for understanding the cellular effects of this compound .

Subcellular Localization

The subcellular localization of 3,5,5-Trimethylhexanamide is an important aspect of its biochemical activity. This compound can be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, 3,5,5-Trimethylhexanamide may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to other cellular compartments, such as the nucleus or endoplasmic reticulum, can impact its activity and function. Understanding the subcellular localization of 3,5,5-Trimethylhexanamide is crucial for elucidating its biochemical role .

Propriétés

IUPAC Name |

3,5,5-trimethylhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-7(5-8(10)11)6-9(2,3)4/h7H,5-6H2,1-4H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSCDYTYNSHRIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)N)CC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(3,5-Dimethylpyrazol-1-yl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2369363.png)

![2-Amino-2-[3-(3-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2369365.png)

![2-[(4-Methylphenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B2369366.png)

![2-(4-chlorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2369373.png)

![N-isobutyl-1-(4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2369376.png)

![N-(3-methylphenyl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2369377.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(cyclohexylsulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2369382.png)

![2-[(4-aminophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2369384.png)